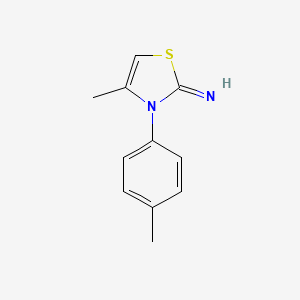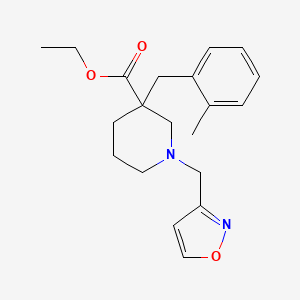
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine, also known as MPTI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPTI belongs to the thiazol family of compounds and has a molecular formula of C12H12N2S. In
Mechanism of Action
The mechanism of action of 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways. For example, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response. In addition, this compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be easily monitored. In addition, this compound has been found to be relatively stable under various experimental conditions. However, this compound also has some limitations. For example, its solubility in water is limited, which may affect its bioavailability in vivo. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine. One potential direction is to further explore its anticancer activity and its potential use as a chemotherapeutic agent. In addition, the potential use of this compound as a treatment for Alzheimer's disease warrants further investigation. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved biological activity.
Synthesis Methods
The synthesis of 4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine involves the reaction of 4-methylthiophenol with 4-methylacetophenone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the thiazole ring. The yield of this compound synthesis is reported to be around 50%.
Scientific Research Applications
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2(3H)-imine has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In addition, this compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease.
Properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-10(6-4-8)13-9(2)7-14-11(13)12/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAGHGPJIPZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CSC2=N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(cyclobutylmethyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6130878.png)
![methyl {[4-(4-methoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetate](/img/structure/B6130888.png)


![2-{1-cyclopentyl-4-[4-(difluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6130916.png)
![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B6130929.png)
![3-nitrobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6130947.png)
![7-(2,3-dimethoxybenzyl)-2-(3-methyl-2-butenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6130948.png)
![2-[2-amino-1-(2-ethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6130952.png)
![2-methyl-6-(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6130955.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6130968.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130970.png)
![4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6130972.png)
